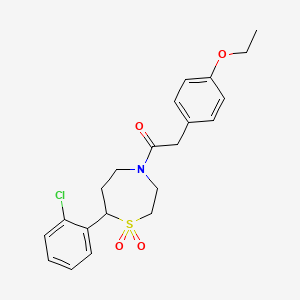

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4S/c1-2-27-17-9-7-16(8-10-17)15-21(24)23-12-11-20(28(25,26)14-13-23)18-5-3-4-6-19(18)22/h3-10,20H,2,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFQKPKNQYPTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable amine and a sulfur-containing reagent.

Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.

Attachment of the Ethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the ethoxyphenyl group is introduced to the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert ketones to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone exerts its effects would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, focusing on substituent effects, heterocyclic systems, and inferred properties. Below is a detailed analysis:

Structural Analogues with Ethanone Moieties

Heterocyclic Systems

- Thiazepane Sulfone vs. Triazole-Thio Systems: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature triazole-thioether linkages. The sulfone group in the thiazepane ring enhances electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to sulfur-containing heterocycles without oxidation .

Substituent Effects

- Chlorophenyl Position: The 2-chlorophenyl group in the target compound is meta to the ethanone, similar to 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone ().

- Ethoxy vs. Hydroxy/Methoxy Groups: The 4-ethoxyphenyl group in the target compound is less polar than hydroxylated analogues (e.g., 1-(2-Hydroxy-4-methoxyphenyl)ethanone, CAS 552-41-0). Ethoxy groups enhance lipophilicity, which may improve membrane permeability but reduce water solubility .

Inferred Pharmacological Properties

- Biological Activity: Phenoxyacetic acid derivatives (e.g., ) exhibit fungicidal, anti-inflammatory, and antibacterial activities. The thiazepane sulfone may confer unique activity against microbial targets due to its polarizable sulfone group .

Biological Activity

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound that belongs to the thiazepane family. Its complex structure includes a thiazepane ring and various functional groups, which contribute to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, synthesis, and relevant research findings.

Structural Characteristics

The compound has the following chemical formula: , with a molecular weight of approximately 318.82 g/mol. The presence of a chlorophenyl group and an ethoxyphenyl moiety enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.82 g/mol |

| Thiazepane Ring | Present |

| Chlorophenyl Group | Present |

| Ethoxyphenyl Group | Present |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmission and other physiological processes.

Biological Activities

Research indicates that thiazepane derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, likely due to the compound's ability to interfere with cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on thiazepane derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 10-50 µg/mL for related compounds.

- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that thiazepane derivatives could induce apoptosis at concentrations as low as 20 µM. The mechanism was linked to increased reactive oxygen species (ROS) production .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazepane Ring : Initial reactions involve the cyclization of appropriate precursors under acidic conditions.

- Introduction of Functional Groups : Subsequent steps include halogenation and etherification to introduce the chlorophenyl and ethoxy groups.

- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that modifications in the chlorophenyl or ethoxy groups can significantly affect biological activity. For instance, substituting different halogens or alkyl chains may enhance antimicrobial or anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.